N-(6-methoxy-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(6-Methoxy-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic hybrid molecule combining a benzothiazole moiety with a chromene-carboxamide scaffold. The benzothiazole ring is substituted with a methoxy group at position 6, while the chromene core features methyl groups at positions 6 and 8 and a ketone at position 3. The chromene component may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and target binding .
Properties
Molecular Formula |
C20H16N2O4S |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H16N2O4S/c1-10-6-11(2)18-13(7-10)15(23)9-16(26-18)19(24)22-20-21-14-5-4-12(25-3)8-17(14)27-20/h4-9H,1-3H3,(H,21,22,24) |
InChI Key |
LBCBEBHFHXSSFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 6-methoxy-1,3-benzothiazol-2-amine with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Ring
Methoxy vs. Chloro Substituents
A closely related analog, N-(6-chloro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS# 873681-92-6), replaces the methoxy group with a chloro substituent. The electron-withdrawing nature of chlorine may reduce electron density on the benzothiazole ring compared to the electron-donating methoxy group. This difference could alter interactions with biological targets like DNA gyrase, a key enzyme in bacterial replication . For example, in antimicrobial studies, methoxy-substituted benzothiazoles (e.g., BTC-j from ) exhibited potent activity against E. coli (MIC = 3.125 µg/ml) and S. aureus (MIC = 12.5 µg/ml), suggesting that methoxy groups enhance target binding .
Methoxy vs. Nitro Substituents
Another analog, BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide), features a nitro group at position 4. Nitro substituents are strongly electron-withdrawing and may increase metabolic instability compared to methoxy groups.
Variations in the Attached Moieties
Chromene-Carboxamide vs. Adamantyl-Acetamide
The compound 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide replaces the chromene-carboxamide with an adamantyl-acetamide group. X-ray crystallography revealed that the adamantyl moiety adopts a gauche conformation relative to the acetamide, forming intermolecular hydrogen bonds and sulfur-sulfur interactions in the crystal lattice . While the adamantyl group enhances rigidity and hydrophobicity, the chromene-carboxamide in the target compound may offer better π-π stacking interactions with aromatic residues in enzyme active sites.
Chromene-Carboxamide vs. Semicarbazone Derivatives
Benzothiazole-semicarbazone hybrids (e.g., 4g, 4i in ) showed 100% protection in anticonvulsant assays at 30 mg/kg. The semicarbazone group introduces additional hydrogen-bonding capacity, which may favor interactions with neuronal ion channels. In contrast, the chromene-carboxamide’s ketone and methyl groups could prioritize interactions with microbial targets like DNA gyrase .
Key Data Table: Structural and Functional Comparisons
Research Implications and Limitations
Structural analogs indicate that:
- Methoxy groups enhance antibacterial activity compared to chloro or nitro substituents .
- Chromene-carboxamide may improve lipophilicity and target binding compared to adamantyl or semicarbazone moieties .
Further studies should prioritize synthesizing the target compound and evaluating its activity against DNA gyrase or microbial strains, leveraging methodologies from and .
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. A series of compounds structurally related to this compound have shown significant antiproliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Melanoma | 0.5 | Tubulin inhibition |
| Compound B | Prostate Cancer | 0.8 | Tubulin inhibition |
| N-(6-methoxy...) | Breast Cancer | 0.7 | Tubulin inhibition |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies indicate that derivatives containing the benzothiazole moiety exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of this compound against breast cancer cells, researchers found that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound at concentrations above 0.5 µM .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial effects of various benzothiazole derivatives, including N-(6-methoxy...) against multi-drug resistant strains of bacteria. The results showed that this compound exhibited significant antibacterial activity comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
